2-Bromo-4,6-difluorobenzonitrile

Catalog No.
S821378
CAS No.
1337606-50-4
M.F
C7H2BrF2N
M. Wt
218 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4,6-difluorobenzonitrile

CAS Number

1337606-50-4

Product Name

2-Bromo-4,6-difluorobenzonitrile

IUPAC Name

2-bromo-4,6-difluorobenzonitrile

Molecular Formula

C7H2BrF2N

Molecular Weight

218 g/mol

InChI

InChI=1S/C7H2BrF2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H

InChI Key

FXAHYHGFMOWUAL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)C#N)Br)F

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)Br)F

Chemical Synthesis

Application Summary

In chemical synthesis, this compound serves as an intermediate for the production of various organic molecules, including pharmaceuticals and agrochemicals .

Experimental Methods

It undergoes reactions like nucleophilic substitution and cross-coupling to yield diverse structures. Reaction conditions such as temperature and choice of base are optimized for each synthesis.

Results

The syntheses yield compounds with high purity levels and yield percentages, showcasing the compound’s versatility as a building block.

Pharmaceutical Research

Application Summary

2-Bromo-4,6-difluorobenzonitrile: is pivotal in developing new drugs, particularly as a precursor for aromatic compounds with potential therapeutic effects .

Experimental Methods

It is used in medicinal chemistry to create novel drug candidates, often involving high-throughput screening and structure-activity relationship (SAR) studies.

Results

Some derivatives have shown promising biological activity in preliminary tests, indicating potential for further drug development.

Analytical Chemistry

Application Summary

In analytical chemistry, the compound is used as a standard or reagent in methods such as chromatography and spectroscopy to analyze complex mixtures .

Experimental Methods

It’s used in calibration curves and as a reference compound due to its distinct spectral properties, aiding in the identification and quantification of substances.

Results

The use of 2-Bromo-4,6-difluorobenzonitrile has led to more accurate and reliable analytical methods, with lower detection limits and higher specificity.

Environmental Science

Application Summary

This compound is studied for its environmental impact, particularly its behavior and breakdown in natural settings .

Experimental Methods

Research involves ecotoxicology studies and degradation experiments to understand its persistence and effects on ecosystems.

Results

Findings contribute to environmental risk assessments, ensuring the safe use and disposal of chemicals containing this compound.

Biochemistry Research

Application Summary

In biochemistry, 2-Bromo-4,6-difluorobenzonitrile is explored for its interactions with biological molecules, aiding in understanding cellular processes .

Experimental Methods

It’s used in bioconjugation techniques to label proteins or nucleic acids, allowing for the study of molecular dynamics within cells.

Results

Studies have provided insights into protein folding and enzyme mechanisms, enhancing our understanding of biochemical pathways.

Organic Electronics

Application Summary

This compound is utilized in the field of organic electronics for the synthesis of organic semiconductors, which are essential for creating flexible electronic devices .

Experimental Methods

The synthesis involves electrophilic aromatic substitution reactions under controlled conditions to ensure the formation of the desired semiconductor properties.

Results

The semiconductors produced exhibit high charge mobility and stability, making them suitable for use in OLEDs and flexible displays.

Agrochemical Research

Application Summary

In agrochemical research, 2-Bromo-4,6-difluorobenzonitrile is a precursor in the synthesis of novel pesticides and herbicides .

Experimental Methods

The compound undergoes various chemical transformations to produce active ingredients that target specific pests or weeds, with emphasis on selectivity and low toxicity to non-target species.

Results

The new formulations have shown effectiveness in field trials, offering potential solutions for sustainable agriculture practices.

Polymer Additives

Application Summary

It serves as a chemical intermediate in the production of polymer additives that enhance the performance of plastics and resins .

Experimental Methods

2-Bromo-4,6-difluorobenzonitrile: is reacted with other monomers to create copolymers that act as plasticizers or flame retardants.

Results

These additives contribute to the production of safer and more durable plastic materials, with improved flexibility and fire resistance.

Catalysis

Application Summary

The compound finds application in catalysis, particularly in the development of catalysts for organic synthesis reactions .

Experimental Methods

It is used to synthesize ligands that bind to metal centers, forming catalysts that facilitate various organic transformations.

Results

Catalysts containing 2-Bromo-4,6-difluorobenzonitrile derivatives have shown increased reaction rates and selectivity, enhancing the efficiency of synthetic processes.

Nanotechnology

Application Summary

In nanotechnology, this compound is explored for its potential in creating nanoscale materials with unique optical and electronic properties .

Experimental Methods

It’s involved in the synthesis of nanoparticles and quantum dots, where it contributes to the precise control over size and shape at the nanometer scale.

Results

The resulting nanomaterials display novel photonic and electronic behaviors, opening up new possibilities for technological applications.

Fluorescent Probes

Application Summary

2-Bromo-4,6-difluorobenzonitrile: is used in the design of fluorescent probes for bioimaging and diagnostic purposes .

2-Bromo-4,6-difluorobenzonitrile is a synthetic aromatic compound with the molecular formula C7H2BrF2NC_7H_2BrF_2N and a molecular weight of 218.00 g/mol. This compound features a benzene ring substituted with two fluorine atoms at the 4 and 6 positions, a bromine atom at the 2 position, and a nitrile group (-C≡N) at the 1 position. It appears as an off-white crystalline solid with a characteristic odor and has a melting point ranging from 79 to 82 °C .

The synthesis of 2-Bromo-4,6-difluorobenzonitrile typically involves reactions that introduce bromine and fluorine substituents onto a benzene ring followed by nitrilation. Common methods include:

  • Bromination: Utilizing bromine in the presence of a catalyst to introduce bromine at the desired position on the benzene ring.
  • Fluorination: This can be achieved through electrophilic aromatic substitution or using fluoride sources such as potassium fluoride.
  • Nitrilation: The introduction of the nitrile group can be performed via nucleophilic substitution reactions involving cyanide salts .

Several methods have been developed for synthesizing 2-Bromo-4,6-difluorobenzonitrile:

  • From Benzamide Precursors: Starting from 4-bromo-2,6-difluorobenzamide, it can be converted into the nitrile using cyanuric chloride in dimethylformamide under controlled conditions .
  • Direct Halogenation: Using halogenation agents in appropriate solvents to introduce bromine and fluorine atoms onto the aromatic ring .
  • Multi-step Synthesis: Involves multiple reaction steps including bromination, fluorination, and subsequent conversion to the nitrile functional group .

2-Bromo-4,6-difluorobenzonitrile finds applications in various fields:

  • Liquid Crystal Displays: It serves as an intermediate in the synthesis of liquid crystal materials due to its unique electronic properties.
  • Pharmaceuticals: Potentially used as a building block in drug development owing to its biological activity.
  • Agricultural Chemicals: May be investigated for use in agrochemicals due to its structural characteristics that could influence biological interactions .

Interaction studies involving 2-Bromo-4,6-difluorobenzonitrile focus on its reactivity with various biological targets. Similar compounds have shown interactions with cytochrome P450 enzymes, influencing drug metabolism. The specific interactions of this compound may include:

  • Inhibition Studies: Potential inhibition of certain enzymes involved in metabolic pathways.
  • Binding Affinity: Studies assessing how well it binds to target proteins or receptors could provide insights into its pharmacological profile .

Several compounds share structural similarities with 2-Bromo-4,6-difluorobenzonitrile. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey FeaturesSimilarity Index
3-Amino-4-bromo-2,6-difluorobenzonitrile946817-63-6Contains an amino group0.85
5-Amino-4-bromo-2-fluorobenzonitrile893615-28-6Substituted amino group0.92
4-Amino-3-bromo-5-fluorobenzonitrile874880-58-7Different substitution pattern0.84
6-Bromo-2-fluoro-3-methylaniline1232407-25-8Contains a methyl group0.85
4-Amino-3-bromo-2,5-difluorobenzonitrile112279-62-6Multiple amino and fluorine groups0.85

The uniqueness of 2-Bromo-4,6-difluorobenzonitrile lies in its specific arrangement of halogen substituents and the nitrile functional group, which may impart distinct chemical reactivity and biological properties compared to these similar compounds .

XLogP3

2.5

Dates

Modify: 2023-08-16

Explore Compound Types